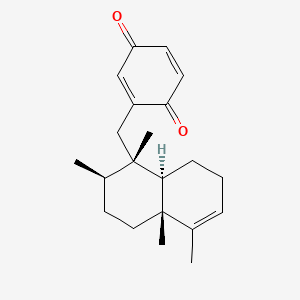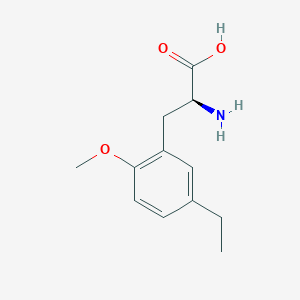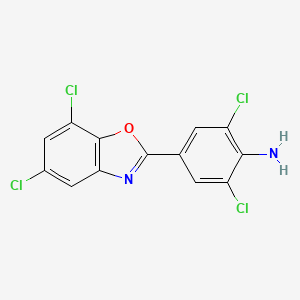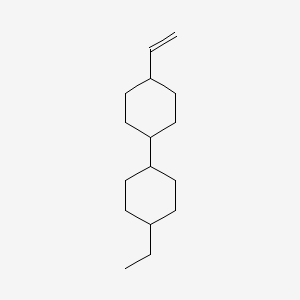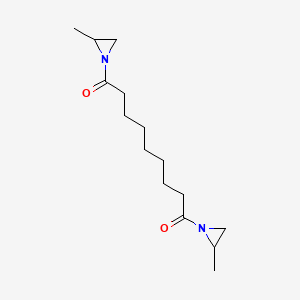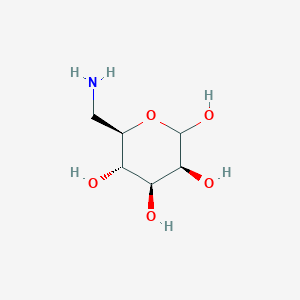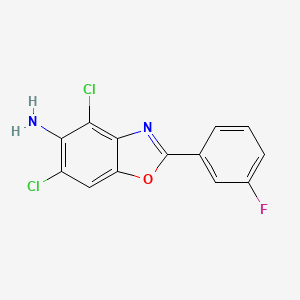
3-Ethyl-3-methyldiaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-3-methyldiaziridine is a heterocyclic organic compound with the molecular formula C4H10N2. It is characterized by a three-membered ring containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methyldiaziridine can be synthesized through the reaction of acetaldehyde with ethylamine and hydroxylamine-O-sulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or crystallization techniques .
化学反応の分析
Types of Reactions: 3-Ethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Ethyl-3-methyldiaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-ethyl-3-methyldiaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the nitrogen atoms in the diaziridine ring, which can participate in nucleophilic substitution reactions .
類似化合物との比較
- 3-Methyl-3-ethyldiaziridine
- 1-Ethyl-3-methyldiaziridine
- 3-Propyl-3-methyldiaziridine
Comparison: 3-Ethyl-3-methyldiaziridine is unique due to its specific substitution pattern on the diaziridine ring. This unique structure imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of both ethyl and methyl groups can influence its solubility and reactivity in different solvents and reaction conditions .
特性
CAS番号 |
4901-75-1 |
|---|---|
分子式 |
C4H10N2 |
分子量 |
86.14 g/mol |
IUPAC名 |
3-ethyl-3-methyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)5-6-4/h5-6H,3H2,1-2H3 |
InChIキー |
MLTKZVHOZAKJMV-UHFFFAOYSA-N |
正規SMILES |
CCC1(NN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


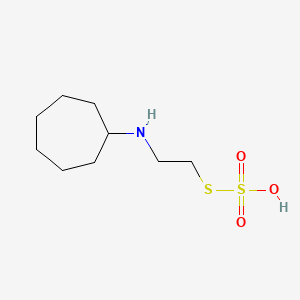

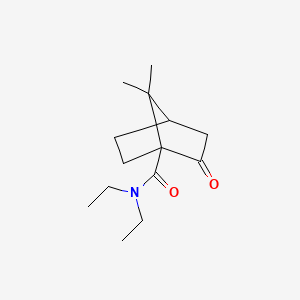
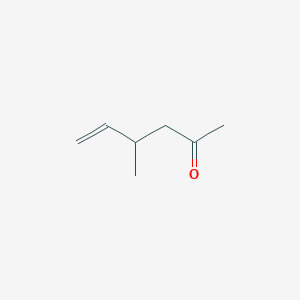

![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
